molecular formula C17H20N2O2 B270435 2-ethoxy-N-(2-isopropylphenyl)nicotinamide

2-ethoxy-N-(2-isopropylphenyl)nicotinamide

Cat. No. B270435
M. Wt: 284.35 g/mol
InChI Key: USPDELULBKWRAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-(2-isopropylphenyl)nicotinamide, also known as EIPN, is a chemical compound that belongs to the class of nicotinamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience and drug discovery.

Scientific Research Applications

2-ethoxy-N-(2-isopropylphenyl)nicotinamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been reported to have neuroprotective effects and to enhance cognitive function. 2-ethoxy-N-(2-isopropylphenyl)nicotinamide has also been studied for its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-isopropylphenyl)nicotinamide is not fully understood. However, it has been reported to act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in an increase in acetylcholine levels in the brain, which is thought to contribute to its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects:
2-ethoxy-N-(2-isopropylphenyl)nicotinamide has been reported to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. 2-ethoxy-N-(2-isopropylphenyl)nicotinamide has also been reported to decrease the levels of reactive oxygen species (ROS), which can cause damage to cells and contribute to neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-ethoxy-N-(2-isopropylphenyl)nicotinamide in lab experiments is its high purity. This allows for accurate and reproducible results. However, one limitation of using 2-ethoxy-N-(2-isopropylphenyl)nicotinamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-ethoxy-N-(2-isopropylphenyl)nicotinamide. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in human trials. Another area of interest is its potential as a cognitive enhancer. Studies are needed to determine the optimal dosage and duration of treatment for cognitive enhancement. Additionally, further studies are needed to elucidate the mechanism of action of 2-ethoxy-N-(2-isopropylphenyl)nicotinamide and to identify other potential targets for therapeutic intervention.

Synthesis Methods

The synthesis of 2-ethoxy-N-(2-isopropylphenyl)nicotinamide involves the reaction of 2-isopropylphenylhydrazine with ethyl nicotinate in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified through recrystallization to obtain pure 2-ethoxy-N-(2-isopropylphenyl)nicotinamide. This method has been reported to yield 2-ethoxy-N-(2-isopropylphenyl)nicotinamide with a purity of over 98%.

properties

Product Name

2-ethoxy-N-(2-isopropylphenyl)nicotinamide

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

2-ethoxy-N-(2-propan-2-ylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C17H20N2O2/c1-4-21-17-14(9-7-11-18-17)16(20)19-15-10-6-5-8-13(15)12(2)3/h5-12H,4H2,1-3H3,(H,19,20)

InChI Key

USPDELULBKWRAF-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2C(C)C

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2C(C)C

Origin of Product

United States

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